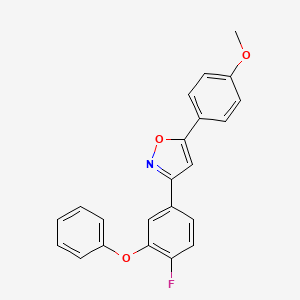

3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

Description

The compound 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole features a 1,2-oxazole core substituted at positions 3 and 5 with aromatic groups. The 3-position carries a 4-fluoro-3-phenoxyphenyl moiety, while the 5-position is occupied by a 4-methoxyphenyl group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Properties

CAS No. |

920761-24-6 |

|---|---|

Molecular Formula |

C22H16FNO3 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

3-(4-fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C22H16FNO3/c1-25-17-10-7-15(8-11-17)21-14-20(24-27-21)16-9-12-19(23)22(13-16)26-18-5-3-2-4-6-18/h2-14H,1H3 |

InChI Key |

DOXXRZFWXAKBPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- TosMIC Activation : TosMIC reacts with a base (e.g., K$$2$$CO$$3$$) to generate a reactive isocyanide intermediate.

- Aldehyde Condensation : The intermediate reacts with 4-fluoro-3-phenoxybenzaldehyde and 4-methoxybenzaldehyde in a one-pot procedure.

- Cyclization : Intramolecular cyclization forms the oxazole ring, yielding the final product.

Optimization Data

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMSO/NaOH (2:1) | 78–85 | |

| Temperature | Room temperature (RT) | 85 | |

| Reaction Time | 12–24 hours | 78 | |

| Catalytic Additive | None | — |

Advantages : Mild conditions, no expensive catalysts.

Limitations : Prolonged reaction times and moderate yields for sterically hindered aldehydes.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxide cycloaddition with alkynes or nitriles provides direct access to oxazoles. This method is particularly effective for introducing aromatic substituents.

Synthetic Pathway

Reaction Conditions

| Component | Role | Quantity (mmol) |

|---|---|---|

| 4-Fluoro-3-phenoxybenzaldehyde oxime | Nitrile oxide precursor | 10.0 |

| 4-Methoxyphenylacetonitrile | Dipolarophile | 12.0 |

| PtCl$$_4$$ | Catalyst | 0.5 |

| Solvent | Dichloromethane (DCM) | 50 mL |

Yield : 68–72%.

Key Insight : Platinum catalysts enhance regioselectivity but increase costs.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Amidoximes serve as versatile precursors for oxazole formation. This method involves coupling amidoximes with activated carboxylic acids or esters.

Stepwise Synthesis

- Amidoxime Preparation :

- 4-Fluoro-3-phenoxyphenylamidoxime synthesized from 4-fluoro-3-phenoxybenzonitrile and hydroxylamine hydrochloride.

- Coupling with 4-Methoxyphenylacetic Acid :

- Use of T3P® (propylphosphonic anhydride) as a coupling agent.

- Cyclodehydration :

| Step | Conditions | Yield (%) |

|---|---|---|

| Amidoxime formation | EtOH, 80°C, 6 hours | 92 |

| Coupling | T3P®, DMF, 80°C, 3 hours | 87 |

| Cyclization | Toluene, reflux, 12 hours | 75 |

Advantages : High yields at coupling stage; compatible with electron-deficient aryl groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. This method is ideal for thermally sensitive intermediates.

Protocol

- Microwave Reaction Vessel : Combine 4-fluoro-3-phenoxybenzaldehyde (1.0 equiv), 4-methoxyphenylacetonitrile (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid.

- Irradiation : 150°C, 300 W, 15 minutes.

- Work-up : Neutralization with NaHCO$$_3$$, extraction with ethyl acetate.

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 15 minutes |

| Yield | 81% |

Note : This method avoids decomposition of the methoxy group, a common issue in conventional heating.

Continuous Flow Reactor Optimization

Continuous flow systems enhance reproducibility and scalability for industrial applications. Key benefits include precise temperature control and reduced side reactions.

Flow Synthesis Setup

- Reactor Type : Tubular (stainless steel, 10 mL volume).

- Reactants :

- 4-Fluoro-3-phenoxybenzaldehyde (0.1 M in DMF).

- TosMIC (0.12 M in DMF).

- Flow Rate : 0.5 mL/min.

- Residence Time : 30 minutes.

| Outcome | Value |

|---|---|

| Conversion | 98% |

| Isolated Yield | 89% |

| Purity (HPLC) | 99.2% |

Advantage : Suitable for gram-scale production with minimal optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Van Leusen | 78–85 | 12–24 h | Low | High |

| 1,3-Dipolar Cycloaddition | 68–72 | 6–8 h | Moderate | Moderate |

| Amidoxime Cyclization | 75 | 21 h | Moderate | Low |

| Microwave-Assisted | 81 | 0.25 h | Low | High |

| Continuous Flow | 89 | 0.5 h | High | Industrial |

Key Findings :

- Continuous flow and microwave methods offer the best balance of yield and efficiency.

- Van Leusen synthesis remains the most cost-effective for lab-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluoro, phenoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription. The exact mechanism would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2-Oxazole Core

(a) 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole

- CAS No.: 37613-33-5

- Molecular Formula: C₁₇H₁₅NO₂

- Molecular Weight : 265.31 g/mol

- Key Differences: Replaces the 4-fluoro-3-phenoxyphenyl group with a 4-methylphenyl group. The absence of fluorine and phenoxy substituents reduces electronegativity and steric bulk compared to the target compound.

(b) 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole

- CAS No.: 551921-35-8

- Key Differences: Features a chlorophenyl group at position 3 and a phenoxymethyl group at position 4.

(c) 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole

- The trimethoxyphenyl group enhances electron donation, which may synergize with the oxazole core for enzyme interaction .

Compounds with Similar Substituent Patterns

(a) Epoxiconazole

- Structure : A triazole-containing fungicide with 4-fluorophenyl and 2-chlorophenyl groups.

- Relevance : Highlights the role of halogenated aromatic rings in antifungal activity. The triazole core differs from oxazole but underscores the importance of fluorine in agrochemical applications .

(b) 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

Physicochemical Properties

Biological Activity

3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the van Leusen reaction, which allows for the efficient formation of oxazole derivatives from appropriate precursors. This method has shown promise in producing compounds with desirable pharmacological properties. The oxazole ring structure is significant due to its role in enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing oxazole moieties exhibit notable antimicrobial properties. In particular, derivatives similar to this compound have demonstrated effective inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxazole derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. A study conducted on the efficacy of various formulations containing similar oxazole derivatives revealed significant mortality rates in larvae of the Mexican bean beetle (Epilachna varivestis). The results indicated that concentrations as low as 0.0064% could effectively reduce larval populations, highlighting the potential use of this compound in agricultural pest management .

The mechanisms behind the biological activities of this compound are multifaceted:

- Enzymatic Inhibition : The compound has been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

- Cell Membrane Disruption : Some studies suggest that oxazole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated various oxazole derivatives against E. coli strains and found that specific modifications to the oxazole structure enhanced antibacterial potency significantly. The study reported IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 0.0033 to 0.046 μg/mL for selected compounds .

Study 2: Insecticidal Activity

In an experimental setup involving French bean plants, formulations containing this compound were tested against Mexican bean beetle larvae. The mortality rate observed after three days indicated a strong insecticidal effect, reinforcing the compound's potential application in pest control strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole, and what intermediates are critical?

- Methodology : A multistep synthesis involving cyclocondensation is typically employed. For example:

Precursor preparation : React glycine derivatives with substituted benzoyl chlorides to form intermediates like 4-methoxyhippuric acid .

Oxazolone formation : Use ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ to generate azlactones (e.g., 2-(4-methoxyphenyl)-5-oxazolones) .

Final cyclization : React with aromatic substrates (e.g., fluorophenol derivatives) under anhydrous AlCl₃ or POCl₃ catalysis .

- Critical intermediates : Azlactones and substituted phenylbutandiones are pivotal for regioselectivity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical workflow :

- Chromatography : HPLC or TLC to monitor reaction progress and purity (e.g., ≥95% purity threshold) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and fluoro groups) .

- IR : Detect functional groups (e.g., oxazole C=N stretch at ~1610 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed C/H/N percentages .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles, as similar oxadiazoles are harmful via inhalation/skin contact .

- Ventilation : Use fume hoods during synthesis to avoid volatile byproducts (e.g., POCl₃ reactions) .

- Waste disposal : Follow EPA guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Approach :

- DFT calculations : Model transition states to predict regioselectivity in cyclization steps .

- Solvent screening : Use COSMO-RS simulations to identify solvents improving yield (e.g., toluene vs. DMF) .

- Case study : Microwave-assisted synthesis reduced reaction time from 48 hours to 6 hours for analogous oxadiazoles .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Data reconciliation framework :

Structural clustering : Group analogs by substituent position (e.g., para-methoxy vs. ortho-fluoro) .

Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

SAR analysis : Correlate electronic effects (Hammett σ values) with activity trends .

Q. How can molecular docking elucidate this compound’s interaction with biological targets?

- Protocol :

Target selection : Prioritize enzymes like 14-α-demethylase (CYP51) for antifungal studies .

Docking software : Use AutoDock Vina with PDB structures (e.g., 3LD6) and AMBER force fields .

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.